Laurcetium chloride

Description

Laurcetium chloride is a synthetic compound that belongs to the family of acyl chlorides. It is characterized by the presence of a chlorine atom directly attached to a carbonyl group. This compound is known for its high reactivity and is primarily used in various chemical reactions and industrial applications.

Properties

CAS No. |

16516-26-0 |

|---|---|

Molecular Formula |

C18H38ClNO2 |

Molecular Weight |

336.0 g/mol |

IUPAC Name |

dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C18H38NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

LPLZSTJHVDINHA-UHFFFAOYSA-M |

Canonical SMILES |

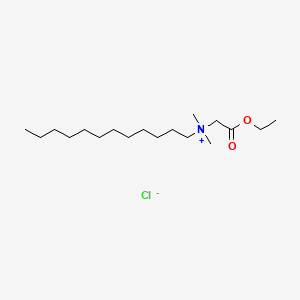

CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Laurcetium chloride can be synthesized through several methods:

Halogenation of Elements: This involves the reaction of laurcetium with chlorine gas at elevated temperatures to form this compound.

Halogenation by Halogen Compounds: This method involves treating anhydrous laurcetium compounds with halogen compounds such as carbon tetrachloride or ammonium chloride at elevated temperatures.

Dissolving Metals in Hydrochloric Acid: Laurcetium metal can be dissolved in hydrochloric acid to produce this compound.

Neutralizing Reaction: Laurcetium oxides or hydroxides can be dissolved in hydrochloric acid to form this compound.

Chemical Reactions Analysis

Laurcetium chloride undergoes various types of chemical reactions:

Oxidation: this compound can be oxidized to form laurcetium oxide.

Reduction: It can be reduced to laurcetium metal using reducing agents such as hydrogen gas.

Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents include thionyl chloride, phosphorus trichloride, and hydrogen gas. Reactions typically occur under elevated temperatures and dry conditions.

Major Products: The major products formed from these reactions include laurcetium oxide, laurcetium metal, and various substituted laurcetium compounds.

Scientific Research Applications

Laurcetium chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various laurcetium-containing compounds.

Biology: this compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of laurcetium chloride involves its high reactivity due to the presence of the chlorine atom attached to the carbonyl group. This makes it highly electrophilic and reactive towards nucleophiles. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds.

Comparison with Similar Compounds

Laurcetium chloride can be compared with other acyl chlorides such as acetyl chloride, benzoyl chloride, and propionyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride group, this compound is unique in its specific applications and reactivity profile. Similar compounds include:

Acetyl Chloride: Used in the synthesis of acetyl derivatives.

Benzoyl Chloride: Used in the preparation of benzoyl compounds.

Propionyl Chloride: Used in the synthesis of propionyl derivatives.

This compound stands out due to its unique properties and applications in various fields of scientific research and industry.

Q & A

Q. What are best practices for presenting contradictory catalytic performance data in this compound studies?

- Methodological Answer : Transparently report all experimental variables (e.g., substrate ratios, solvent purity). Use error bars in graphs to show standard deviations. Tabulate raw data alongside normalized results. Discuss potential confounding factors (e.g., moisture sensitivity) in the discussion section .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.